1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene
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Overview
Description
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with two 5-chloropent-4-yn-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene typically involves the reaction of 1,4-dihydroxybenzene with 5-chloropent-4-yn-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Scientific Research Applications
1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene has several scientific research applications:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form cross-linked structures.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene involves its ability to participate in various chemical reactions due to the presence of reactive alkyne and chlorine groups. These functional groups allow the compound to interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxybenzene: A precursor in the synthesis of 1,4-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene.
5-Chloropent-4-yn-1-yl bromide: Another precursor used in the synthesis.
1,4-Bis(2-chloroethoxy)benzene: A similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both alkyne and chlorine functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for the formation of complex polymers and materials, making it valuable in materials science and organic synthesis.
Properties
CAS No. |
74706-14-2 |
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Molecular Formula |
C16H16Cl2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1,4-bis(5-chloropent-4-ynoxy)benzene |
InChI |
InChI=1S/C16H16Cl2O2/c17-11-3-1-5-13-19-15-7-9-16(10-8-15)20-14-6-2-4-12-18/h7-10H,1-2,5-6,13-14H2 |
InChI Key |
IQJCJNWUQCTSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCC#CCl)OCCCC#CCl |
Origin of Product |
United States |
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